(10a)-Androst-4-en-3-one
Overview
Description
(10a)-Androst-4-en-3-one is a steroidal compound that belongs to the androstane class of steroids. It is characterized by its unique structure, which includes a double bond between the fourth and fifth carbon atoms and a ketone group at the third carbon atom. This compound is of significant interest due to its biological activity and its role as a precursor in the synthesis of various steroid hormones.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (10a)-Androst-4-en-3-one typically involves the oxidation of androst-4-ene-3,17-dione. This can be achieved using reagents such as chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane. The reaction conditions must be carefully controlled to ensure the selective oxidation of the 3-hydroxyl group to a ketone.
Industrial Production Methods: On an industrial scale, the production of this compound often involves microbial transformation processes. Specific strains of microorganisms, such as Rhizopus nigricans, are used to convert suitable steroid precursors into the desired product. This biotransformation method is favored due to its efficiency and selectivity.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to produce androst-4-ene-3,17-dione.
Reduction: The ketone group at the third carbon can be reduced to form androst-4-en-3-ol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 3-ketone position.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Grignard reagents, organolithium reagents.
Major Products Formed:
Oxidation: Androst-4-ene-3,17-dione.
Reduction: Androst-4-en-3-ol.
Substitution: Various substituted androstane derivatives.
Scientific Research Applications
(10a)-Androst-4-en-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various steroidal compounds.
Biology: The compound is used to study the biosynthesis and metabolism of steroid hormones.
Medicine: It is investigated for its potential therapeutic effects, particularly in hormone replacement therapy and the treatment of certain cancers.
Industry: this compound is utilized in the production of anabolic steroids and other steroid-based pharmaceuticals.
Mechanism of Action
The biological activity of (10a)-Androst-4-en-3-one is primarily due to its interaction with androgen receptors. Upon binding to these receptors, the compound can modulate the expression of specific genes involved in the development and maintenance of male characteristics. The molecular pathways involved include the activation of transcription factors and the regulation of protein synthesis.
Comparison with Similar Compounds
Testosterone: Another androstane derivative with a hydroxyl group at the 17th carbon.
Androstenedione: A precursor to both testosterone and estrone, with a ketone group at the 17th carbon.
Dihydrotestosterone (DHT): A more potent androgen with a fully saturated A-ring.
Uniqueness: (10a)-Androst-4-en-3-one is unique due to its specific structural features, such as the double bond at the fourth carbon and the ketone group at the third carbon. These features confer distinct biological activities and make it a valuable intermediate in the synthesis of various steroid hormones.
Properties
IUPAC Name |
(8S,9S,10S,13S,14S)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h12,15-17H,3-11H2,1-2H3/t15-,16-,17-,18-,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSEZLHAVPJYYIQ-VPAKFMSCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC1C3CCC4=CC(=O)CCC4(C3CC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@H]1[C@@H]3CCC4=CC(=O)CC[C@]4([C@H]3CC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10509413 | |
Record name | (10alpha)-Androst-4-en-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10509413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23124-52-9 | |
Record name | 10α-Androst-4-en-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23124-52-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (10alpha)-Androst-4-en-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10509413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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